molecular formula C9H7BrF4O B14776209 1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene

1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene

Cat. No.: B14776209
M. Wt: 287.05 g/mol
InChI Key: DIXBIWXYRYRCQF-UHFFFAOYSA-N
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Description

1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7BrF4O It is a derivative of benzene, characterized by the presence of bromine, ethoxy, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced products .

Scientific Research Applications

1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of the bromine and fluoro groups allows it to participate in halogen bonding and hydrogen bonding interactions, which can influence its reactivity and binding affinity. The ethoxy and trifluoromethyl groups can modulate the compound’s electronic properties, affecting its behavior in chemical reactions .

Comparison with Similar Compounds

  • 1-Bromo-3-ethoxy-2-fluoro-5-(trifluoromethyl)benzene
  • 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
  • 3-Bromo-5-fluorobenzotrifluoride

Comparison: 1-Bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and physical properties, such as boiling point, solubility, and reactivity in various chemical reactions .

Properties

Molecular Formula

C9H7BrF4O

Molecular Weight

287.05 g/mol

IUPAC Name

1-bromo-2-ethoxy-3-fluoro-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7BrF4O/c1-2-15-8-6(10)3-5(4-7(8)11)9(12,13)14/h3-4H,2H2,1H3

InChI Key

DIXBIWXYRYRCQF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C(F)(F)F)F

Origin of Product

United States

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